molecular formula C12H10O3 B7722785 5-Methyl-2-phenylfuran-3-carboxylic acid CAS No. 5926-07-8

5-Methyl-2-phenylfuran-3-carboxylic acid

Cat. No.: B7722785
CAS No.: 5926-07-8
M. Wt: 202.21 g/mol
InChI Key: CASZQQKUMVLKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has garnered significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Methyl-2-phenylfuran-3-carboxylic acid involves the reaction of 3-Furancarboxylic acid, 5-methyl-2-phenyl-, ethyl ester with sodium hydroxide in ethanol at room temperature. The reaction mixture is stirred for 7 hours, followed by the removal of ethanol under reduced pressure. The residue is then acidified to pH 1 with 6 M hydrochloric acid and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate, and the solution is condensed under reduced pressure to afford the phenylfuran acid intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenylfuran-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-Methyl-2-phenylfuran-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including antimicrobial and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenylfuran-3-carboxylic acid
  • 2-Methyl-benzofuran-5-carboxylic acid
  • 5-Isobutyl-2-methyl-furan-3-carboxylic acid

Uniqueness

5-Methyl-2-phenylfuran-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-2-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASZQQKUMVLKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974684
Record name 5-Methyl-2-phenylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-07-8
Record name 5-Methyl-2-phenylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-phenylfuran-3-carboxylic acid
Reactant of Route 2
5-Methyl-2-phenylfuran-3-carboxylic acid
Reactant of Route 3
5-Methyl-2-phenylfuran-3-carboxylic acid
Reactant of Route 4
5-Methyl-2-phenylfuran-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-phenylfuran-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-phenylfuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.